1-[2-(4-bromophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit interesting pharmaceutical and biological activities .
- Its complex structure combines a quinoline core with a fused pyrroloquinoline ring system, containing a fluorine atom and a bromophenyl group.
Preparation Methods
- The synthetic routes for this compound can vary, but one approach involves the reaction of a suitable precursor with a bromophenyl ketone.
- For example, an analogous reaction with sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate yields a mixture of products, including the desired compound .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for more complex structures due to its unique fused ring system.
- In biology and medicine, its potential as a drug candidate or bioactive molecule warrants exploration.
- Industry may find applications in materials science or catalysis.
Mechanism of Action
- Detailed studies are needed, but the compound likely interacts with specific molecular targets or pathways.
- Investigating its effects on cellular processes could reveal its mechanism.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with this exact structure.
- comparing it to related quinolones and pyrroloquinolines would highlight its uniqueness.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C22H21BrFNO3 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-6-fluoro-3-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H21BrFNO3/c1-12-10-21(2,3)25-19-16(12)8-15(24)9-17(19)22(28,20(25)27)11-18(26)13-4-6-14(23)7-5-13/h4-9,12,28H,10-11H2,1-3H3 |
InChI Key |
FFFIBLXIOINKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O)F)(C)C |
Origin of Product |
United States |
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